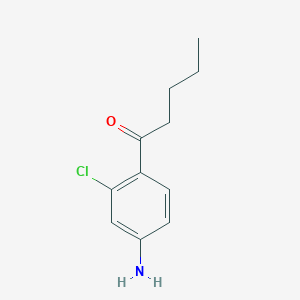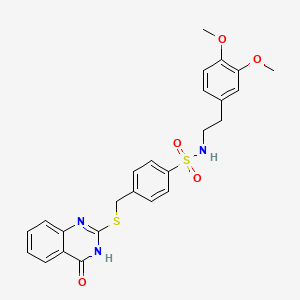![molecular formula C9H17ClN2O B3014975 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride CAS No. 2375262-57-8](/img/structure/B3014975.png)
2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride” is a chemical compound with the CAS Number: 2375262-57-8 . It has a molecular weight of 204.7 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives”, was synthesized via one-pot three-component condensation . This might provide some insight into potential synthesis methods for “this compound”.Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antagonists in Chemokine-Mediated Diseases 2,8-Diazaspiro[5.5]undecan-3-one derivatives, specifically as CCR8 antagonists, have been identified for their potential in treating chemokine-mediated diseases. This includes significant applications in respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Chronic Kidney Disease Treatment In the context of chronic kidney diseases, certain derivatives of 2,8-Diazaspiro[5.5]undecan-3-one have shown promising results. These derivatives have been noted for their potent inhibitory activity against soluble epoxide hydrolase, contributing to their effectiveness in orally administered treatments for chronic kidney conditions (Kato et al., 2014).
Synthesis and Bioactivity The compound has been a focus in synthesizing various derivatives with potential therapeutic applications. These derivatives are explored for treating diverse conditions such as obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
Antihypertensive Applications Certain derivatives of 2,8-Diazaspiro[5.5]undecan-3-one have been investigated for their antihypertensive properties. These studies have focused on understanding their mechanism of action, particularly in relation to alpha 1-adrenoceptor blockade (Clark et al., 1983).
GABA Type A Receptor Antagonists The compound's derivatives have been studied as γ-aminobutyric acid type A receptor (GABAAR) antagonists, with implications in immunomodulatory effects. These studies focus on the structural determinants essential for GABAAR inhibition and their potential peripheral applications (Bavo et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2,8-diazaspiro[5.5]undecan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBCHDUYRAWXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)NC2)CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)

![1-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3014896.png)




![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)
![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)

